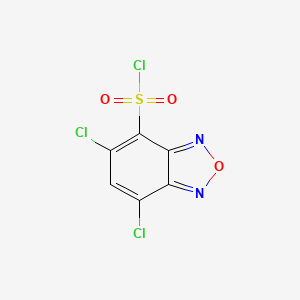

5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

Vue d'ensemble

Description

5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2N2O3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzoxadiazole ring substituted with chlorine atoms and a sulfonyl chloride group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride typically involves the chlorination of 2,1,3-benzoxadiazole derivatives. One common method includes the reaction of 5,7-dichloro-2,1,3-benzoxadiazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.

Oxidation and Reduction: While less common, it can participate in redox reactions under specific conditions.

Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming sulfonic acids in the presence of water.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used reagents.

Solvents: Organic solvents like dichloromethane and acetonitrile are often employed.

Catalysts: In some cases, catalysts such as Lewis acids may be used to enhance reaction rates.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Applications De Recherche Scientifique

5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate bonds, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its ability to modify proteins and other biomolecules through sulfonation .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole: Similar in structure but with different substitution patterns.

2,1,3-Benzoxadiazole-4-sulfonyl chloride: Lacks the chlorine substitutions at positions 5 and 7.

Uniqueness

5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride is unique due to its dual chlorine substitutions, which can influence its reactivity and the types of derivatives it can form. This makes it particularly useful in applications requiring specific chemical modifications .

Activité Biologique

5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride (DBSC) is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

DBSC has the molecular formula and a molecular weight of approximately 287.5 g/mol. The compound features two chlorine atoms at the 5 and 7 positions of the benzoxadiazole ring and a sulfonyl chloride group at the 4 position. This unique structure enhances its electrophilic character, making it a candidate for various biological applications.

Synthesis

The synthesis of DBSC typically involves multi-step synthetic routes. A common method includes the chlorosulfonation of 5,7-dichloro-2,1,3-benzoxadiazole using chlorosulfonic acid as the sulfonating agent. The general steps are:

- Dissolution : Dissolve 5,7-dichloro-2,1,3-benzoxadiazole in an inert solvent (e.g., dichloromethane).

- Addition : Add chlorosulfonic acid dropwise while maintaining a low temperature.

- Stirring : Stir the mixture at room temperature for several hours.

- Quenching : Quench the reaction with ice-cold water and extract the product using an organic solvent.

Antibacterial and Antifungal Properties

Preliminary studies indicate that DBSC exhibits promising antibacterial and antifungal properties. Its mechanism of action may involve interactions with critical biological targets in microbial cells. The compound's electrophilic nature allows it to form covalent bonds with nucleophiles in microbial enzymes or structural proteins, potentially disrupting their function.

| Property | Activity | Mechanism |

|---|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | Disrupts microbial cell wall synthesis |

| Antifungal | Active against various fungal strains | Inhibits fungal cell membrane integrity |

Case Studies

- Antibacterial Activity : A study evaluated DBSC against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties.

- Antifungal Efficacy : Another investigation focused on the antifungal activity of DBSC against Candida albicans. The compound demonstrated effective growth inhibition at low concentrations, suggesting potential as a therapeutic agent for fungal infections.

Research Findings

Recent research has expanded on the pharmacological potential of DBSC:

- Mechanistic Insights : Studies have suggested that DBSC may act by inhibiting key enzymes involved in bacterial cell wall synthesis or by disrupting membrane integrity in fungi.

- Therapeutic Applications : Given its dual activity against bacteria and fungi, DBSC is being explored as a lead compound for developing new antimicrobial agents.

Propriétés

IUPAC Name |

5,7-dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3N2O3S/c7-2-1-3(8)6(15(9,12)13)5-4(2)10-14-11-5/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFBVUHZOCXJRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1Cl)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301215217 | |

| Record name | 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890095-79-1 | |

| Record name | 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890095-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.